2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid
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Overview
Description
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents to couple the furan ring with the dichlorophenyl group . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and reduce costs. This could involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, the use of recyclable catalysts and green chemistry principles can be incorporated to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The compound can be reduced using hydrogenation reactions, typically employing catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Reduced derivatives of the quinoline and furan rings.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dichlorophenyl)furan-2-carboxylic acid: Shares the furan and dichlorophenyl moieties but lacks the quinoline core.
2,5-Furandicarboxylic acid: A simpler furan derivative used in polymer synthesis.
Uniqueness
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid stands out due to its combination of a quinoline core with a furan ring and dichlorophenyl group, providing a unique set of chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
2-[5-(2,4-dichlorophenyl)furan-2-yl]-6-ethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO3/c1-2-12-3-6-18-15(9-12)16(22(26)27)11-19(25-18)21-8-7-20(28-21)14-5-4-13(23)10-17(14)24/h3-11H,2H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJXXAAEHYPLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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